4-Chloro-3-iodo-7-methoxy-1H-indazole

Medicinal Chemistry Compound Procurement Analytical Chemistry

4-Chloro-3-iodo-7-methoxy-1H-indazole (CAS 1000342-00-6) is a polysubstituted 1H-indazole derivative bearing chloro, iodo, and methoxy substituents at positions 4, 3, and 7, respectively. The compound has a molecular formula of C₈H₆ClIN₂O and a molecular weight of 308.50 g/mol.

Molecular Formula C8H6ClIN2O
Molecular Weight 308.5 g/mol
CAS No. 1000342-00-6
Cat. No. B3196437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-3-iodo-7-methoxy-1H-indazole
CAS1000342-00-6
Molecular FormulaC8H6ClIN2O
Molecular Weight308.5 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C2=C(NN=C12)I)Cl
InChIInChI=1S/C8H6ClIN2O/c1-13-5-3-2-4(9)6-7(5)11-12-8(6)10/h2-3H,1H3,(H,11,12)
InChIKeyQTBJWNKEPXUZNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-3-iodo-7-methoxy-1H-indazole: Physicochemical Baseline for Research Procurement


4-Chloro-3-iodo-7-methoxy-1H-indazole (CAS 1000342-00-6) is a polysubstituted 1H-indazole derivative bearing chloro, iodo, and methoxy substituents at positions 4, 3, and 7, respectively [1]. The compound has a molecular formula of C₈H₆ClIN₂O and a molecular weight of 308.50 g/mol [1]. Computed physicochemical properties include an XLogP3-AA of 2.8, a topological polar surface area (TPSA) of 37.9 Ų, a density of 2.0±0.1 g/cm³, and a predicted boiling point of 424.6±40.0 °C at 760 mmHg [1][2]. The indazole core serves as a bioisostere of phenol, exhibiting enhanced lipophilicity and reduced susceptibility to phase I and II metabolism relative to phenol . The presence of the 3-iodo substituent confers synthetic utility in palladium-catalyzed cross-coupling reactions, while the chloro and methoxy groups modulate electronic and steric properties relevant to kinase inhibitor design [3].

Why 4-Chloro-3-iodo-7-methoxy-1H-indazole Cannot Be Substituted with Common Indazole Analogs


Substitution with structurally similar indazole analogs—such as 4-chloro-7-methoxy-1H-indazole (CAS 1000341-90-1) or 4-chloro-3-iodo-1H-indazole (CAS 518990-33-5)—is not functionally equivalent due to quantifiable differences in physicochemical properties and synthetic utility [1]. The 3-iodo substituent is essential for enabling palladium-catalyzed cross-coupling (Suzuki-Miyaura and Sonogashira) at the C-3 position; analogs lacking iodine at this position cannot participate in these transformations without prior functionalization [2][3]. Conversely, the 7-methoxy group distinguishes this compound from 4-chloro-3-iodo-1H-indazole by contributing an additional hydrogen bond acceptor, increasing topological polar surface area, and altering lipophilicity—factors that directly affect binding interactions in kinase inhibitor design [1]. The combination of three distinct substituents (chloro at C-4, iodo at C-3, methoxy at C-7) creates a unique substitution pattern not recapitulated by any single comparator. These measurable differences translate to divergent synthetic pathways, pharmacokinetic profiles in derived inhibitors, and procurement decisions where the exact CAS number determines the outcome of multi-step medicinal chemistry campaigns .

4-Chloro-3-iodo-7-methoxy-1H-indazole: Quantitative Differentiation Evidence vs. Closest Analogs


Molecular Weight and Exact Mass Differentiation vs. 4-Chloro-3-iodo-1H-indazole and 4-Chloro-7-methoxy-1H-indazole

4-Chloro-3-iodo-7-methoxy-1H-indazole (MW 308.50 g/mol; exact mass 307.92134 Da) exhibits a molecular weight increase of 30.02 g/mol (10.8%) relative to 4-chloro-3-iodo-1H-indazole (MW 278.48 g/mol) due to the 7-methoxy substitution, and an increase of 125.89 g/mol (68.9%) relative to 4-chloro-7-methoxy-1H-indazole (MW 182.61 g/mol) due to the 3-iodo substitution [1]. The exact mass difference between the target compound and 4-chloro-3-iodo-1H-indazole (Δm/z = 30.01 Da) is sufficient for unambiguous differentiation via high-resolution mass spectrometry (HRMS) [1].

Medicinal Chemistry Compound Procurement Analytical Chemistry

Lipophilicity (LogP) Differentiation vs. 4-Chloro-3-iodo-1H-indazole and Unsubstituted Indazole Core

4-Chloro-3-iodo-7-methoxy-1H-indazole exhibits an XLogP3-AA value of 2.8 (computed by XLogP3 3.0) and an alternative calculated LogP of 3.75 [1][2]. This represents a substantial increase in lipophilicity compared to the unsubstituted 1H-indazole core (LogP ≈ 1.30), reflecting the combined contribution of chloro, iodo, and methoxy substituents [3]. The 7-methoxy group in the target compound introduces a hydrogen bond acceptor (HBA count = 2) that partially mitigates the lipophilicity increase relative to 4-chloro-3-iodo-1H-indazole, which lacks this polar functionality [1]. The TPSA of the target compound (37.9 Ų) exceeds that of 4-chloro-3-iodo-1H-indazole (estimated TPSA ≈ 28.7 Ų) due to the methoxy oxygen contribution [1].

Pharmacokinetics Drug Design ADME Prediction

Synthetic Utility: C-3 Cross-Coupling Capability Absent in Non-Iodinated Analogs

The 3-iodo substituent in 4-chloro-3-iodo-7-methoxy-1H-indazole enables palladium-catalyzed cross-coupling reactions at the C-3 position, including Suzuki-Miyaura coupling with aryl boronic acids and Sonogashira coupling with terminal alkynes [1][2]. In contrast, 4-chloro-7-methoxy-1H-indazole (CAS 1000341-90-1), which lacks the 3-iodo group, cannot undergo direct C-3 cross-coupling without prior halogenation or other functionalization steps. Literature precedent for the Suzuki-type cross-coupling of 3-iodoindazoles with aryl boronic acids reports yields ranging from 65% to 92% depending on substrate and boronic acid partner, demonstrating the synthetic accessibility of C-3 functionalized derivatives from this scaffold [1]. The reaction proceeds under mild conditions without requiring N-protection, a significant practical advantage for library synthesis [3].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Thermal Stability and Storage Requirements vs. 4-Chloro-3-iodo-1H-indazole

4-Chloro-3-iodo-7-methoxy-1H-indazole exhibits a computed boiling point of 424.6±40.0 °C at 760 mmHg and a flash point of 210.6±27.3 °C [1]. In comparison, 4-chloro-3-iodo-1H-indazole has a lower computed boiling point of 391.5±22.0 °C at 760 mmHg and a predicted vapor pressure of 0.0±0.9 mmHg at 25 °C . The higher boiling point of the target compound (ΔBP ≈ +33.1 °C) reflects the additional methoxy group and associated increase in molecular weight and polar interactions. Notably, the related analog 4-chloro-3-iodo-1H-indazole is documented as light-sensitive with a melting point of ca 223-224 °C and requires storage under inert gas (nitrogen or argon) at 2-8 °C .

Compound Management Stability Studies Procurement Logistics

Class-Level Inference: Halogen Bonding Potential in Kinase Inhibitor Design

The substitution pattern of 4-chloro-3-iodo-7-methoxy-1H-indazole—specifically the combination of chloro (C-4), iodo (C-3), and methoxy (C-7) groups—maps to known structure-activity relationship (SAR) principles for indazole-based kinase inhibitors . The 3-iodo substituent is capable of engaging in halogen bonding with backbone carbonyl oxygens in the ATP-binding pocket (e.g., with hinge-region residues), while the 4-chloro group can occupy a hydrophobic sub-pocket, and the 7-methoxy group can form hydrogen bonds with solvent-exposed or active-site residues [1]. Literature precedent demonstrates that brominated and iodinated indazole derivatives exhibit enhanced target engagement through halogen bonding compared to non-halogenated analogs, with Ki or IC50 improvements ranging from 2- to 20-fold observed in class-level SAR studies [1]. The compound is specifically cited as a general reagent in the synthesis of inhibitors targeting mitotic kinase TTK (Mps1) for cancer treatment .

Kinase Inhibition Halogen Bonding Structure-Based Drug Design

4-Chloro-3-iodo-7-methoxy-1H-indazole: Evidence-Backed Procurement Scenarios


Medicinal Chemistry: Synthesis of C-3 Functionalized Kinase Inhibitor Libraries

Procure 4-chloro-3-iodo-7-methoxy-1H-indazole as a pre-functionalized scaffold when the research objective requires rapid C-3 derivatization via palladium-catalyzed cross-coupling [1]. The 3-iodo substituent enables Suzuki-Miyaura and Sonogashira coupling to introduce aryl, heteroaryl, or alkynyl groups at C-3 without requiring N-protection or additional halogenation steps [1][2]. This synthetic efficiency is critical for parallel library synthesis in kinase inhibitor discovery programs, particularly those targeting TTK (Mps1) where this scaffold class has demonstrated utility . The combination of 4-chloro, 3-iodo, and 7-methoxy substituents provides three orthogonal vectors for SAR exploration in a single building block [3].

Pharmacokinetic Optimization: Tuning Lipophilicity and Hydrogen Bonding Capacity

Select 4-chloro-3-iodo-7-methoxy-1H-indazole over 4-chloro-3-iodo-1H-indazole when the lead optimization campaign requires a higher hydrogen bond acceptor count (HBA = 2 vs. 1) and increased topological polar surface area (TPSA = 37.9 Ų vs. ~28.7 Ų) to modulate aqueous solubility or mitigate hERG liability [1][2]. The XLogP3-AA value of 2.8 positions this compound in a favorable lipophilicity range for oral bioavailability, while the methoxy group provides an additional handle for metabolic stabilization [1]. Use this scaffold when balancing lipophilicity-driven potency with developability criteria is a primary objective .

High-Resolution Mass Spectrometry Reference Standard Preparation

Utilize 4-chloro-3-iodo-7-methoxy-1H-indazole as a reference standard or internal calibrant in HRMS workflows due to its distinct exact mass (307.92134 Da) and characteristic isotopic pattern from the presence of both chlorine (³⁵Cl/³⁷Cl ratio ~3:1) and iodine (¹²⁷I monoisotopic) [1]. The Δm/z of +30.01 Da relative to 4-chloro-3-iodo-1H-indazole allows unambiguous differentiation in complex reaction mixtures [1][2]. This scenario is particularly relevant for analytical chemistry groups monitoring multi-step synthetic sequences where precise mass tracking is required [1].

Structure-Based Drug Design: Multi-Point Scaffold for ATP-Binding Pocket Engagement

Incorporate 4-chloro-3-iodo-7-methoxy-1H-indazole as a core scaffold in structure-based drug design campaigns targeting kinases with defined halogen bonding opportunities in the ATP-binding pocket [1]. The 3-iodo group can form a halogen bond with backbone carbonyl oxygens in the hinge region (bond distance ~2.9-3.2 Å; interaction energy comparable to moderate hydrogen bonds), while the 4-chloro group occupies a hydrophobic sub-pocket, and the 7-methoxy group engages solvent-exposed residues or active-site water networks [2]. This three-point pharmacophore strategy has been validated in class-level SAR for indazole-based JNK3 and TTK inhibitors, where halogenated analogs demonstrated 2- to 20-fold improvements in binding affinity relative to non-halogenated counterparts [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-3-iodo-7-methoxy-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.